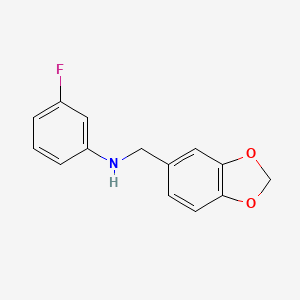

(1,3-benzodioxol-5-ylmethyl)(3-fluorophenyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives of 1,3-benzodioxol-5-amine, including N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide, involves reacting 1,3-benzodioxol-5-amine with arylsulfonyl chlorides and alkyl/aralkyl halides. This process is structurally confirmed through IR, 1H-NMR, and EIMS spectral data (Aziz‐ur‐Rehman et al., 2015).

Molecular Structure Analysis

The molecular structure of various synthesized compounds, such as 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine and its derivatives, has been analyzed through spectral, X-ray, and DFT studies, revealing their stabilization via intramolecular and intermolecular hydrogen bonding (R. Dani et al., 2013).

Chemical Reactions and Properties

A range of chemical reactions and properties of benzodioxol derivatives, including their antibacterial activity and reaction mechanisms, has been documented. For instance, certain sulfonamide derivatives exhibit moderate antibacterial activity compared to ciprofloxacin (Aziz‐ur‐Rehman et al., 2015).

Physical Properties Analysis

The physical properties, such as polarized molecular-electronic structures and supramolecular aggregation of benzodioxol derivatives, have been studied, showing how these compounds are linked into structures through hydrogen bonds and π–π stacking interactions (J. N. Low et al., 2004).

Chemical Properties Analysis

The chemical properties, including spectroscopic and nonlinear optical properties of novel compounds like (S)-N-benzyl-1-phenyl-5-(thiophen-3-yl)-4-pentyn-2-amine, are characterized by techniques such as FT-IR, NMR, and UV spectroscopy. These studies provide insights into their stability, electronic transitions, and potential as nonlinear optical materials (M. Karabacak et al., 2012).

科学的研究の応用

Synthesis and Antibacterial Activity

A study presented the synthesis of N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives, which were derived from 1,3-Benzodioxol-5-amine. These compounds were analyzed for their antibacterial activity and were found to be moderately weak inhibitors compared to ciprofloxacin, indicating potential for further exploration in antibacterial applications (Aziz‐ur‐Rehman et al., 2015).

Material Science and Security Ink Application

Research into the multi-stimuli response of novel V-shaped molecules, including derivatives of benzodioxole, has shown potential applications as security inks. These findings point to innovative uses in material science, particularly for the development of security features in documents and currency (Xiao-lin Lu & M. Xia, 2016).

Asymmetric Hydrogenation in Pharmaceutical Synthesis

In the field of pharmaceutical synthesis, research on rigid P-chiral phosphine ligands, which include benzodioxole derivatives, has demonstrated their efficacy in the asymmetric hydrogenation of functionalized alkenes. This process is crucial for the production of chiral pharmaceutical ingredients, showcasing the compound's importance in drug synthesis (T. Imamoto et al., 2012).

Curing Systems in Polymer Chemistry

Another study explored the use of amines, including benzodioxole derivatives, as nucleophilic hardeners in bis-benzoxazine monomers for thermosetting resins. This research contributes to the development of materials with improved chemical structure, properties, and processability, relevant for various industrial applications (JiaQin Sun et al., 2015).

Surface Chemistry and Material Modification

Investigations into the spacing and site isolation of amine groups on 3-aminopropyl-grafted silica materials have provided insights into the molecular interactions and modifications of surfaces. This research is vital for the development of materials with specific chemical functionalities for catalysis, adsorption, and other applications (J. Hicks et al., 2006).

作用機序

While the specific mechanism of action for “(1,3-benzodioxol-5-ylmethyl)(3-fluorophenyl)amine” is not mentioned, related compounds have shown anticancer activity against various cancer cell lines . For instance, compound 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

将来の方向性

The series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties, which include “(1,3-benzodioxol-5-ylmethyl)(3-fluorophenyl)amine”, may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

特性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c15-11-2-1-3-12(7-11)16-8-10-4-5-13-14(6-10)18-9-17-13/h1-7,16H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTMBIZVSGRNKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5458931 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5547075.png)

![N-(3-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5547076.png)

![3-[(3-hydroxypropoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5547085.png)

![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-furamide](/img/structure/B5547093.png)

![1-[2-(4-morpholinyl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5547103.png)

![5-morpholin-4-yl-2-[2-(phenylsulfonyl)ethyl]pyridazin-3(2H)-one](/img/structure/B5547123.png)

![6-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5547126.png)

![5-[(N,N-diethylglycyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B5547130.png)

![6-[(4-fluorobenzyl)thio]-2,4'-bipyridine-5-carbonitrile](/img/structure/B5547137.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-ol](/img/structure/B5547144.png)